Tert-butyl 1,5-diazocane-1-carboxylate
Overview
Description
Tert-butyl 1,5-diazocane-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 heterocyclic carboxylates . This compound is characterized by its tert-butyl group attached to a 1,5-diazocane ring , which is a saturated six-membered ring containing two nitrogen atoms.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the acylation of 1,5-diazocane with tert-butyl chloroformate under basic conditions.
Another method involves the reaction of 1,5-diazocane with tert-butyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods:
Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield.
The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives .
Substitution: Substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use chromium(VI) oxide or potassium permanganate under acidic conditions.
Reduction reactions typically employ lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution reactions may use nucleophiles such as amines or alcohols in the presence of a catalyst .
Major Products Formed:
Oxidation products include carboxylic acids and ketones .
Reduction products include amines and alcohols .
Substitution products can vary widely depending on the nucleophile used.
Chemistry:
The compound is used as a synthetic intermediate in the preparation of more complex molecules.
It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology:
Research has explored its potential as a biomarker for certain diseases.
It has been investigated for its antimicrobial properties .
Medicine:
The compound is being studied for its anticancer properties .
It has shown promise in drug delivery systems due to its biocompatibility .
Industry:
It is used in the manufacture of polymers and plastics .
The compound is also employed in the production of dyes and pigments .
Scientific Research Applications
Catalytic Activity and Synthetic Applications
Tert-butyl 1,5-diazocane-1-carboxylate serves as a pivotal reagent in catalytic and synthetic organic chemistry. For instance, its role in asymmetric Mannich-type reactions, where it acts in conjunction with axially chiral dicarboxylic acid, facilitates the synthesis of chiral β-amino phosphonates and β-amino sulfones with high enantioselectivity (Hashimoto et al., 2011). This demonstrates its utility in producing synthetically valuable compounds with potential applications in drug discovery and development.
Radical Reactions and Nucleophilic Substitutions
Tert-butyl phenylazocarboxylates, closely related to this compound, exhibit versatility as building blocks in synthetic chemistry. Their capacity for undergoing radical reactions and nucleophilic substitutions has been extensively documented, highlighting their utility in modifying aromatic compounds (Jasch et al., 2012). Such reactions pave the way for creating complex molecular structures useful in pharmaceuticals and materials science.
Synthesis of Key Intermediates
The compound also plays a crucial role in the synthesis of key intermediates for pharmaceuticals. A practical example is the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a critical intermediate in producing Rho–kinase inhibitors. This synthesis process underscores the importance of this compound derivatives in facilitating the production of clinically significant drugs (Gomi et al., 2012).
Asymmetric Catalysis
In the realm of asymmetric catalysis, aryloxycarbonylcarbene complexes derived from tert-butyl diazoacetate analogs have been used to achieve high enantioselectivity in cyclopropanation reactions. This application illustrates the compound's role in creating enantioenriched molecules, which are invaluable in the development of drugs and agrochemicals with specific activity profiles (Park et al., 1996).
Material Science and Nanotechnology
The modification of materials, such as the creation of 'hairy' diamond nanoparticles functionalized with tert-butyl methacrylate via atom transfer radical polymerization, showcases the broader applicability of this compound derivatives in material science. These nanoparticles, which can potentially contain fluorescent centers, are of interest for biomedical imaging and drug delivery systems (Dahoumane et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of this compound would depend on the field of interest. For instance, in medicinal chemistry, it could be studied for potential biological activity. In materials science, it could be explored for properties like conductivity or reactivity .
Comparison with Similar Compounds
1,5-Diazocane: : Lacks the tert-butyl group, making it less bulky and less reactive.
Tert-butyl 1,4-diazocane-1-carboxylate: : Similar structure but with a different ring size, affecting its reactivity and applications.
Tert-butyl 1,3-diazocane-1-carboxylate: : Another structural isomer with different chemical properties.
Uniqueness:
Tert-butyl 1,5-diazocane-1-carboxylate: is unique due to its specific structural features , which confer distinct chemical and biological properties compared to its isomers and related compounds.
. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
tert-butyl 1,5-diazocane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-6-12-7-5-9-13/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKUMLHCFYSTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467977 | |
Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223797-64-6 | |
Record name | Tert-butyl 1,5-diazocane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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